(E)-2-Buten-2-ylboronic acid
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Overview
Description
(E)-But-2-EN-2-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a but-2-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-But-2-EN-2-ylboronic acid typically involves the hydroboration of but-2-yne followed by oxidation. One common method is the use of diborane (B2H6) or borane (BH3) as the hydroborating agents, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: But-2-yne reacts with diborane to form the corresponding borane intermediate.
- Oxidation: The borane intermediate is oxidized with hydrogen peroxide to yield (E)-But-2-EN-2-ylboronic acid.
Industrial Production Methods: Industrial production of (E)-But-2-EN-2-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: (E)-But-2-EN-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction of the double bond can yield the corresponding alkane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the presence of aryl or vinyl halides.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Biaryl or alkenyl compounds.
Scientific Research Applications
(E)-But-2-EN-2-ylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (E)-But-2-EN-2-ylboronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Similar reactivity but with a vinyl group instead of a but-2-en-2-yl group.
Allylboronic acid: Contains an allyl group, offering different reactivity patterns.
Uniqueness: (E)-But-2-EN-2-ylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in various transformations makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
[(E)-but-2-en-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHEPSOPWJNJB-ARJAWSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=CC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C(=C\C)/C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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